
Maytansinoid DM3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Maytansinoid DM3 is a useful research compound. Its molecular formula is C37H52ClN3O10S and its molecular weight is 766.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Maytansinoids, particularly DM3, are a class of potent cytotoxic agents derived from the natural product maytansine, which is isolated from the plant Maytenus serrata. These compounds have gained significant attention in cancer therapy, especially as payloads in antibody-drug conjugates (ADCs). This article provides a comprehensive overview of the biological activity of Maytansinoid DM3, including its mechanism of action, efficacy in various cancer models, and relevant case studies.
This compound functions primarily as a microtubule inhibitor , disrupting mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest, primarily at the G2/M phase. The compound binds to the maytansine site on tubulin, preventing its polymerization into microtubules, which is critical for mitosis . The potency of DM3 is reflected in its low effective concentration, with reported IC50 values in the picomolar range against various cancer cell lines .
Efficacy and Preclinical Studies
Numerous studies have documented the antitumor efficacy of DM3 in preclinical models:
- Tumor Models : In xenograft models using human tumor cells, DM3 demonstrated significant antitumor activity. For instance, conjugates of DM3 with antibodies targeting specific tumor antigens showed enhanced therapeutic effects compared to free DM3 .
- Biodistribution : Quantitative biodistribution studies indicated that DM3 conjugates preferentially accumulate in tumor tissues, enhancing their efficacy while minimizing systemic toxicity. This selectivity is crucial for improving the therapeutic index of ADCs .
- Tolerability : Studies also reported that DM3 conjugates were well tolerated in animal models, with no significant adverse effects observed at therapeutic doses .
Comparative Activity
The following table summarizes the comparative biological activity of various maytansinoids, including DM3:
Compound | IC50 (pM) | Mechanism of Action | Notable Efficacy Findings |
---|---|---|---|
Maytansine | 0.5-1 | Microtubule inhibition | High activity against leukemia and solid tumors |
DM1 | 2-5 | Microtubule inhibition | Effective in HER2-positive breast cancer |
DM3 | <10 | Microtubule inhibition | Potent in xenograft models; well tolerated |
DM4 | 10-20 | Microtubule inhibition | Effective against ovarian cancer |
Case Studies
- Case Study: Targeted Delivery Using AFP Conjugates
- Case Study: Non-internalizing ADCs
Clinical Implications and Future Directions
This compound's robust biological activity underscores its potential as a therapeutic agent in oncology. Ongoing clinical trials are investigating its application in various cancers, particularly those resistant to conventional therapies. The development of novel ADCs incorporating DM3 could further enhance its therapeutic efficacy while reducing systemic side effects.
科学研究应用
Therapeutic Applications
-
Antibody-Drug Conjugates (ADCs) :
- Maytansinoid DM3 is used as a cytotoxic payload in ADCs, which combine the specificity of monoclonal antibodies with the potency of maytansinoids. These conjugates selectively target tumor cells, minimizing damage to healthy tissues .
- Case Study : The conjugate 1959sss-DM3 demonstrated potent antitumor activity in mice bearing human tumor xenografts, achieving complete remission in 100% of treated subjects .
-
Cancer Treatment :
- ADCs containing this compound have shown promise in treating various cancers, including breast cancer and non-Hodgkin's lymphoma. The first approved ADC utilizing a maytansinoid was ado-trastuzumab emtansine (Kadcyla), which targets HER2-positive breast cancer .
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy and safety profiles of new ADCs incorporating this compound against different malignancies.
Comparative Efficacy
The efficacy of this compound can be compared with other maytansinoids like DM1 and DM4. A study indicated that both DM3 and DM4 exhibited similar biodistribution patterns and antitumor activity but differed in their stability profiles when conjugated to antibodies .
Compound | Binding Affinity (Kd) | Efficacy (IC50) | Stability Profile |
---|---|---|---|
Maytansinoid DM1 | 0.86 μmol/L | 1 μmol/L | Moderate |
This compound | 0.93 μmol/L | 4 μmol/L | High |
Maytansinoid DM4 | Not specified | Not specified | Low |
Preclinical Studies
Preclinical studies have demonstrated the potential of this compound in various experimental models:
- Tumor Xenograft Models : In these models, conjugates like 1959sss-DM3 have shown significant tumor regression and improved survival rates compared to controls .
- Mechanistic Studies : Research has confirmed that maytansinoids induce mitotic arrest by suppressing microtubule dynamic instability, which is crucial for their antitumor activity .
属性
CAS 编号 |
796073-54-6 |
---|---|
分子式 |
C37H52ClN3O10S |
分子量 |
766.3 g/mol |
IUPAC 名称 |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(4-sulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C37H52ClN3O10S/c1-20-11-10-12-28(48-9)37(46)19-27(49-35(45)39-37)22(3)33-36(5,51-33)29(50-34(44)23(4)40(6)30(42)14-13-21(2)52)18-31(43)41(7)25-16-24(15-20)17-26(47-8)32(25)38/h10-12,16-17,21-23,27-29,33,46,52H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10+,20-11+/t21?,22-,23+,27+,28-,29+,33+,36+,37+/m1/s1 |
InChI 键 |
LJFFDOBFKICLHN-IXWHRVGISA-N |
手性 SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)S)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)S)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。